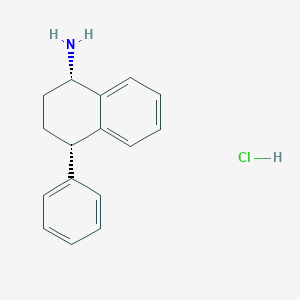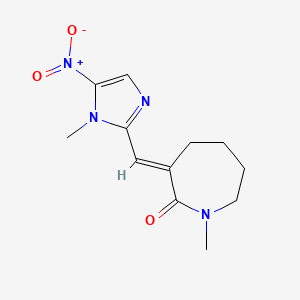![molecular formula C13H9ClN2S B15065523 4-Chloro-6-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B15065523.png)
4-Chloro-6-(p-tolyl)thieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-(p-tolyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thieno[2,3-d]pyrimidine family This compound is characterized by the presence of a chlorine atom at the 4th position and a p-tolyl group at the 6th position of the thieno[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(p-tolyl)thieno[2,3-d]pyrimidine typically involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[2,3-d]pyrimidin-4-ones . Alternatively, the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(p-tolyl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions due to the presence of the chlorine atom.
Suzuki Coupling: It can also undergo Suzuki coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Suzuki Coupling: This reaction requires a palladium catalyst, a boronic acid, and a base such as potassium carbonate, typically conducted in an organic solvent like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific nucleophile or boronic acid used. For example, nucleophilic aromatic substitution with an amine would yield an amino-substituted thieno[2,3-d]pyrimidine derivative.
Scientific Research Applications
4-Chloro-6-(p-tolyl)thieno[2,3-d]pyrimidine has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-6-(p-tolyl)thieno[2,3-d]pyrimidine involves the inhibition of enzymes critical for nucleotide biosynthesis. It targets enzymes like GARFTase and SHMT2, which are involved in the folate-dependent one-carbon metabolism pathway . By inhibiting these enzymes, the compound disrupts the synthesis of purine nucleotides, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
6-Substituted Thieno[2,3-d]pyrimidines: These compounds share a similar core structure but differ in the substituents at the 6th position, such as pyridine or fluorine-substituted pyridine.
Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidines: These derivatives exhibit better anti-inflammatory activity compared to thieno[2,3-d]pyrimidines.
Uniqueness
4-Chloro-6-(p-tolyl)thieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness contributes to its selective inhibition of enzymes involved in one-carbon metabolism, making it a promising candidate for targeted anticancer therapy .
Properties
Molecular Formula |
C13H9ClN2S |
|---|---|
Molecular Weight |
260.74 g/mol |
IUPAC Name |
4-chloro-6-(4-methylphenyl)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C13H9ClN2S/c1-8-2-4-9(5-3-8)11-6-10-12(14)15-7-16-13(10)17-11/h2-7H,1H3 |
InChI Key |
KRMPPVDDOPNOGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=C(S2)N=CN=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B15065451.png)










